1-Methyl-3-indoleacetic acid
CAS No.: 1912-48-7
Cat. No.: VC21110639
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1912-48-7 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 2-(1-methylindol-3-yl)acetic acid |
Standard InChI | InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14) |
Standard InChI Key | NAIPEFIYIQFVFC-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC=CC=C21)CC(=O)O |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)CC(=O)O |
Introduction
Chemical Identity and Structure
1-Methyl-3-indoleacetic acid (CAS No. 1912-48-7) is an indole derivative with a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . It belongs to the family of indole compounds, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The distinguishing feature of this compound is the methyl group attached to the nitrogen atom (position 1) of the indole ring, along with an acetic acid moiety at position 3.
Nomenclature and Synonyms
This compound is known by several names in the scientific literature:
-
1-Methyl-3-indoleacetic acid
-
2-(1-methylindol-3-yl)acetic acid
-
2-(N-Methylindole-3-yl)acetic acid
Physical and Chemical Properties
1-Methyl-3-indoleacetic acid appears as a light brown solid . While the search results don't provide complete physical data, we can infer certain properties based on its structure and related compounds:
Table 1: Physical and Chemical Properties of 1-Methyl-3-indoleacetic Acid
Structural Relationship to Related Compounds
1-Methyl-3-indoleacetic acid differs from indole-3-acetic acid (IAA) by the methylation at the nitrogen position. This N-methylation is distinct from the methylation process observed in some biological systems where IAA is converted to methyl-IAA ester (MeIAA) through the action of indole-3-acetic acid carboxyl methyltransferase (IAMT1) .
Comparison with IAA and Other Derivatives
The structural modification in 1-methyl-3-indoleacetic acid significantly affects its properties and biological activity compared to IAA:
Table 2: Comparison of 1-Methyl-3-indoleacetic Acid with Related Compounds
Synthesis and Preparation
The synthesis of 1-methyl-3-indoleacetic acid can be approached through several routes, though the search results don't provide a direct synthetic pathway for this specific compound.
Related Synthetic Approaches
Research on related compounds suggests possible synthetic routes:
-
Starting from 1-methyltryptophan, which can be prepared by interaction of tryptophan with methiodide in liquid ammonia in the presence of metallic sodium .
-
Potential oxidation of 1-methylindole-3-acetaldehyde, which can be synthesized from 1-methyltryptophan according to procedures described by Gray .
-
Another approach might involve direct methylation of indole-3-acetic acid under appropriate conditions.
Biological Activity and Function
While the search results don't provide direct studies on the biological activity of 1-methyl-3-indoleacetic acid, we can infer potential activities based on structural similarities with IAA and information about related compounds.
Plant Growth Regulation
As a N-methylated derivative of indole-3-acetic acid (a natural auxin), 1-methyl-3-indoleacetic acid likely exhibits plant growth regulating activity . The methylation at the nitrogen position could affect its:
Comparative Effects with IAA
Studies on IAA have shown that it plays crucial roles in various plant developmental processes. For comparison, IAA has been shown to affect:
-
Gravitropic responses in plants
-
Primary root and hypocotyl elongation
The structural modification in 1-methyl-3-indoleacetic acid might alter these activities, potentially enhancing certain functions while diminishing others.
Applications and Uses
1-Methyl-3-indoleacetic acid has several documented applications in research and chemical synthesis.
Research Applications
The compound serves as:
-
A reactant for enantioselective preparation of α-aryl alkylcarboxylic acids
-
A reactant for preparation of PKC inhibitor methylindolylpyridinylmethylpiperidinylindolylpyrroledione for protein kinase C imaging
-
A starting material for stereoselective preparation of δ-lactones via Michael addition/lactonization with unsaturated carboxylates
Pharmaceutical and Agricultural Applications
The compound is used in:
-
The synthesis of (indolyl)pyrrol-2-ones as VEGF-R inhibitors, antiangiogenic agents, and protein kinase inhibitors
-
The development of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues as antifungal agents
Table 3: Applications of 1-Methyl-3-indoleacetic Acid
Photochemical Properties
"Direct and riboflavin- or Rose-Bengal-sensitized photo-oxidation of 1-methyl-3-indoleacetic acid in aqueous buffer (pH 5 or pH 8) containing 10% methanol has been studied."
This suggests that the compound undergoes photochemical reactions under specific conditions, which may be relevant for its stability, storage, and potential applications in photochemical processes.
Research Methodologies for Studying 1-Methyl-3-indoleacetic Acid
Several analytical approaches are applicable to the study of 1-methyl-3-indoleacetic acid:
-
Spectroscopic analysis: Infrared spectroscopy, UV-visible spectroscopy (with characteristic absorbance at around 248 nm based on related compounds)
-
Chromatographic methods: Thin-layer chromatography using silica gel plates with or without fluorescent indicators
-
Enzymatic studies: Potential interactions with enzymes like horseradish peroxidase, which has been studied with related compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume